![molecular formula C24H20ClN3O6S2 B2860252 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide CAS No. 1795482-94-8](/img/structure/B2860252.png)
2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
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描述
2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H20ClN3O6S2 and its molecular weight is 546.01. The purity is usually 95%.
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生物活性
The compound 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is a complex organic molecule with potential pharmacological properties. Its intricate structure includes a benzo[d][1,3]dioxole moiety and a thieno[3,2-d]pyrimidine core, which suggests a variety of biological activities.
Structural Overview
The molecular formula for this compound is C22H21N3O5S, with a molecular weight of approximately 439.5 g/mol. The presence of multiple functional groups indicates the potential for diverse interactions with biological targets.
Anticancer Properties
Research indicates that compounds similar to this one exhibit significant anticancer activity. For instance, studies on related benzo[d][1,3]dioxole derivatives have shown promising results against various cancer cell lines:
These studies utilized the Sulforhodamine B (SRB) assay to measure cytotoxicity and indicated that many derivatives showed greater efficacy than standard chemotherapeutic agents like doxorubicin.
The anticancer mechanisms of compounds structurally related to This compound include:
- EGFR Inhibition : This compound may inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapies.
- Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis in cancer cells through pathways involving proteins such as Bax and Bcl-2.
Additional Biological Activities
Besides anticancer effects, the compound may possess other biological activities based on its structural components:
Antimicrobial Activity
Research on related compounds has indicated potential antimicrobial properties. For example:
Compound Name | Activity Type | Reference |
---|---|---|
Thiourea derivatives with benzo[d][1,3]dioxole moiety | Antimicrobial | |
Other derivatives | Antibacterial |
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of compounds related to This compound . One notable study synthesized various thiourea derivatives and tested their activity against multiple cancer cell lines. The findings suggested that structural modifications could enhance cytotoxicity and selectivity towards cancer cells while sparing normal cells .
常见问题
Basic Research Questions
Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Thioether bond formation : Reaction of thiol-containing intermediates (e.g., thieno[3,2-d]pyrimidinone derivatives) with activated acetamide precursors under basic conditions (e.g., triethylamine) in polar aprotic solvents like DMF .
- Purification : Column chromatography or recrystallization to isolate intermediates, with reaction progress monitored via TLC or HPLC .
- Final coupling : Use of coupling agents (e.g., EDCI/HOBt) to link the thienopyrimidinone core to the N-(5-chloro-2,4-dimethoxyphenyl)acetamide group under inert atmospheres (N₂/Ar) .
Q. Which analytical techniques are essential for structural validation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substitution patterns, particularly for the benzo[d][1,3]dioxole and thiophene rings .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Thermal analysis (DSC/TGA) : Determines melting points and thermal stability, critical for storage and formulation .
Q. How is the compound’s biological activity initially assessed in vitro?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity for kinase targets) .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacterial strains .
- Cytotoxicity profiling : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. What strategies are employed to resolve contradictory bioactivity data across different cell lines?
Contradictions may arise due to:
- Cell line-specific metabolic variations : Use metabolic inhibitors (e.g., CYP450 inhibitors) to assess off-target effects .
- Assay conditions : Standardize protocols for ATP concentration, serum levels, and incubation time .
- Data normalization : Include positive controls (e.g., staurosporine for cytotoxicity) and use Z’-factor statistical validation .
Q. How can structure-activity relationship (SAR) studies optimize selectivity against off-target proteins?
- Substituent modification : Replace the 5-chloro-2,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic kinase pockets .
- Scaffold hopping : Replace the thieno[3,2-d]pyrimidinone core with pyrido[4,3-d]pyrimidine analogs to reduce off-target interactions .
- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes and prioritize derivatives .
Q. What methodologies address low aqueous solubility during in vivo testing?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without toxicity .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) for sustained release .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
Q. How are metabolic stability and toxicity profiles evaluated in preclinical studies?
- Liver microsomal assays : Incubate with rat/human microsomes to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
- Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- hERG channel inhibition : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Strict synthetic protocols : Control temperature (±2°C), reaction time, and solvent purity during synthesis .
- Reference standards : Include a well-characterized batch as an internal control in each assay .
- Blinded replicates : Perform triplicate measurements by independent researchers to reduce bias .
Q. How is target engagement validated in complex biological systems?
- Cellular thermal shift assay (CETSA) : Measure protein thermal stability shifts after compound treatment to confirm target binding .
- Silencing/overexpression models : Use CRISPR/Cas9 or siRNA to knock down putative targets and assess rescue effects .
- SPR/BLI biosensors : Quantify binding kinetics (KD, kon/koff) in real-time .
Q. What computational tools predict pharmacokinetic properties for lead optimization?
- ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate logP, BBB permeability, and CYP inhibition .
- Molecular dynamics simulations : GROMACS or AMBER to assess conformational stability in lipid bilayers .
- QSAR models : Train on datasets of thienopyrimidine analogs to prioritize derivatives with optimal clearance rates .
属性
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(5-chloro-2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O6S2/c1-31-18-9-19(32-2)16(8-14(18)25)26-21(29)11-36-24-27-15-5-6-35-22(15)23(30)28(24)10-13-3-4-17-20(7-13)34-12-33-17/h3-9H,10-12H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSNNZPTJFCGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)SC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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